REACTION_CXSMILES
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O[CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=1.S(Cl)([Cl:16])=O>ClCCl>[ClH:16].[Cl:16][CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=1 |f:3.4|
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Name
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|
Quantity
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45.14 g
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Type
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reactant
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Smiles
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OCC1=CC=CC(=N1)C(=O)OCC
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Name
|
|
Quantity
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33 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
As for Reaction 1
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Name
|
|
Type
|
|
Smiles
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Cl.ClCC1=CC=CC(=N1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |